2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Crystal Structures : The compound has been synthesized and its structures characterized using X-ray single crystal structure determination, indicating dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013).
Process Development for Antibacterial Candidates : A scalable and environmentally benign route has been developed for the synthesis of novel oxazolidinone antibacterial candidates, using a pyrazolyl compound as a key intermediate (Yang et al., 2014).
Antimicrobial Activity : Schiff’s base, azetidinones, and thiazolidinones derivatives synthesized from pyrazolyl compounds have demonstrated excellent to good antibacterial activity (Mistry et al., 2016).
Molecular Docking and Nonlinear Optics : Studies including molecular docking have indicated that pyrazolyl compounds might exhibit inhibitory activity against TPII and act as anti-neoplastic agents. Their potential role in nonlinear optics was also explored (Mary et al., 2015).
Polymerization and Material Science Applications
Modification of Hydrogels : Pyrazolylamine compounds have been used to modify poly vinyl alcohol/acrylic acid hydrogels, increasing their thermal stability and showing promise for medical applications (Aly & El-Mohdy, 2015).
Catalysis in Polymerization : Pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes have been utilized in catalyzing the oligomerization and polymerization of ethylene, showing the versatility of these compounds in polymer science (Obuah et al., 2014).
Zinc Carboxylate Complexes in CO2 Copolymerization : Zinc complexes of pyrazolyl compounds have been effective catalysts for the copolymerization of CO2 and cyclohexene oxide, highlighting their role in environmentally friendly polymer production (Matiwane et al., 2020).
Cytotoxicity and Potential Anticancer Activity
- Cytotoxicity Against Cancer Cell Lines : Novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have shown significant cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents (Alam et al., 2018).
Miscellaneous Applications
Heterocyclic Analogs Synthesis : The compound has been involved in the synthesis of bio-active heterocyclic analogs with potential applications in various fields (Kozlov & Gusak, 2007).
Photophysical Investigation : Pyrazoline derivatives have been investigated for their photophysical properties, indicating their use as fluorescent chemosensors for metal ion detection (Khan, 2020).
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazol-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-9-1-3-11(4-2-9)15-8-6-10(14-15)5-7-13/h1-4,6,8H,5,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPXCQGSYYHOKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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